3-chloro-2-(1H-pyrazol-1-yl)aniline
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Overview
Description
3-chloro-2-(1H-pyrazol-1-yl)aniline is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.64 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClN3/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H,11H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrazoles can undergo various reactions. For instance, they can be formed through a silver-mediated [3 + 2] cycloaddition .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Antimicrobial Activity
3-Chloro-2-(1H-pyrazol-1-yl)aniline has been utilized in the synthesis of various compounds exhibiting significant antimicrobial properties. For instance, a study by Mistry, Desai, & Desai (2016) synthesized derivatives showing excellent to good antibacterial activity. Similarly, Banoji, Angajala, Ravulapelly, & Vannada (2022) reported the synthesis of pyrazol-4-yl and 2H-chromene-based substituted anilines with significant antibacterial and antifungal activity.
Photoluminescence and Electroluminescence Applications
The compound has been studied for its applications in photoluminescence and electroluminescence. Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo (2010) explored its use in creating highly luminescent platinum complexes with potential electroluminescence applications in devices like organic light-emitting diodes (OLEDs).
Fluorescence Imaging and Chemosensors
This chemical has been incorporated into probes for fluorescence imaging and as chemosensors. For example, Shree, Sivaraman, Siva, & Chellappa (2019) designed chemosensors integrating this compound for detecting aluminum ions in living cells.
Synthesis of Novel Organic Compounds
The compound is pivotal in synthesizing various novel organic compounds with potential pharmaceutical and industrial applications. As per Erkin & Ramsh (2014), it was used in reactions producing substituted pyrazole and aniline, indicating its versatility in organic synthesis.
Catalysis and Chemical Sensors
Research by Tregubov, Vuong, Luais, Gooding, & Messerle (2013) utilized derivatives of this compound in the development of recyclable hydroamination catalysts, highlighting its role in catalysis.
Safety and Hazards
properties
IUPAC Name |
3-chloro-2-pyrazol-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSSJLZIMKAPCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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